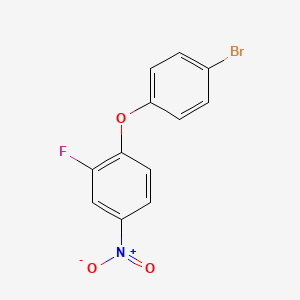

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDCKRHQJJDMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its bromine, fluorine, and nitro substituents on a phenoxy-benzene core. These substituents can significantly influence its biological activity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. A study highlighted the synthesis of derivatives that showed activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3m | 4 | M. tuberculosis (rifampicin-resistant) |

| 3e | 64 | M. tuberculosis |

| 3d | 16 | M. tuberculosis |

Anticancer Activity

The anticancer potential of related compounds has also been explored. In vitro assays have shown that certain derivatives can inhibit tumor cell growth without significant cytotoxicity to normal cells. For instance, a derivative demonstrated no inhibitory effects against six different tumor cell lines while maintaining a good safety profile in Vero cell lines . This suggests a selective mechanism that could be leveraged for therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancerous cells.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Signal Pathway Modulation : It might modulate signaling pathways involved in cell growth, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

The presence of halogen substituents such as bromine and fluorine plays a crucial role in enhancing the biological activity of phenoxy compounds. Studies indicate that these substitutions can improve lipophilicity and bioavailability, which are essential for effective interaction with biological targets .

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases antimicrobial potency |

| Fluorine | Enhances lipophilicity |

| Nitro group | Potentially cytotoxic |

Case Studies

Several case studies have focused on the synthesis and evaluation of compounds related to this compound:

- Antibacterial Screening : A series of derivatives were synthesized, demonstrating varying degrees of activity against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold .

- Antitumor Evaluation : Compounds were tested against various cancer cell lines, revealing selective toxicity profiles that could be beneficial for targeted cancer therapies .

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene typically involves several methods, including nucleophilic substitution reactions and microwave-assisted synthesis. A notable method is the use of continuous flow techniques that enhance reaction efficiency and yield. For instance, the nucleophilic substitution reaction can be conducted under flow conditions to produce derivatives with high purity and yield .

Biological Activities

This compound has been evaluated for its biological activities, particularly in the context of antitubercular properties. Research has shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis. A study synthesized a series of derivatives based on the 2-(3-fluoro-4-nitrophenoxy) structure, assessing their in vitro antitubercular activities. The most potent compound demonstrated promising results against resistant strains of M. tuberculosis .

Case Study: Antitubercular Activity

- Compound : 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide

- Activity : In vitro testing showed effective inhibition against M. tuberculosis.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to identify the effectiveness of the compounds against bacterial growth.

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an important intermediate in the synthesis of agrochemicals and other industrial compounds. It is particularly noted for its role in producing herbicides and pesticides due to its efficacy and low toxicity profile.

Table: Industrial Applications of this compound

| Application Type | Specific Use | Example Compounds |

|---|---|---|

| Agrochemicals | Herbicides | Fluthiacetmethyl |

| Pharmaceuticals | Antimicrobial agents | Various derivatives for tuberculosis treatment |

| Material Science | Polymer additives | Enhancers in polymer formulations |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group at the para position strongly activates the benzene ring for nucleophilic substitution by stabilizing the Meisenheimer intermediate through resonance. Key reactions include:

a. Ether Bond Cleavage

The bromophenoxy group undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with sodium ethoxide (NaOEt) replaces the -O-(4-bromophenyl) group with ethoxy (-OEt) via SₙAr .

Mechanism :

-

Deprotonation of the ether oxygen generates a phenoxide intermediate.

-

Attack by ethoxide at the activated aromatic carbon.

-

Elimination of 4-bromophenoxide yields 2-fluoro-4-nitroanisole.

Experimental Data :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| NaOEt, DMF, 80°C | 2-Fluoro-4-nitroanisole | 78% |

Electrophilic Substitution

The nitro group deactivates the ring, but limited electrophilic substitution occurs at meta positions relative to electron-withdrawing groups:

a. Bromination

Controlled bromination with FeBr₃ or AlBr₃ targets the meta position to the nitro group :

Product : 1-(4-Bromophenoxy)-2-fluoro-3,5-dibromo-4-nitrobenzene

Key Factor : Steric hindrance from the bulky bromophenoxy group directs substitution to less hindered positions.

Coupling Reactions

The bromine atom participates in cross-coupling reactions for biaryl synthesis:

a. Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts forms biphenyl derivatives :

textReaction: 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene + Ar-B(OH)₂ → 1-(4-Biphenyloxy)-2-fluoro-4-nitrobenzene

Conditions :

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation:

a. Catalytic Hydrogenation

Using H₂/Pd-C in ethanol:

Side Reaction : Competitive dehalogenation of the bromine may occur at high pressures.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituted Derivatives

Key structural analogs include:

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene (CAS RN: 74660-86-9)

- Structure: The bromophenoxy group is at the meta position instead of para.

- Properties : Molecular weight 312.09 g/mol , boiling point 347.9 ± 37.0 °C , and solid state at room temperature. Polarizability and solubility are influenced by the asymmetric substitution pattern .

1-(2-Bromophenoxy)-4-fluoro-2-nitrobenzene (CAS RN: 1019508-64-5)

- Structure: Bromophenoxy at the ortho position, nitro at the ortho, and fluorine at the para position.

- Properties: Higher steric hindrance around the bromophenoxy group may reduce crystallization efficiency compared to the para isomer .

2-Bromo-4-fluoro-1-nitrobenzene (CAS RN: 185331-69-5)

- Structure: Simpler structure lacking the phenoxy group, with bromo, fluoro, and nitro substituents on a single benzene ring.

- Properties: Molecular formula C₆H₃BrFNO₂, molecular weight 220.00 g/mol, and density 1.808 g/cm³. Solid state and lower molecular weight suggest reduced thermal stability compared to phenoxy-containing analogs .

Physical and Chemical Properties

Key Observations :

- The para-substituted bromophenoxy isomer (target compound) likely exhibits higher symmetry and crystallinity than meta or ortho isomers, impacting solubility and melting behavior.

- The nitro group’s electron-withdrawing effect enhances reactivity toward reduction or nucleophilic substitution, common in pharmaceutical intermediate synthesis .

Preparation Methods

Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene

- A common precursor is 1-bromo-2-fluoro-4-nitrobenzene , which can be synthesized by halogenation and nitration of fluorobenzene derivatives.

- According to patent literature, halogenation via diazotization and bromination is a standard approach:

- Diazotization of 2-chloro-4-fluoroaniline with sodium nitrite at low temperature (-5 to 5 °C).

- Subsequent bromination using cuprous bromide in hydrobromic acid aqueous solution at 20–70 °C.

- Reaction times: Diazotization (0.5–3 hours), bromination (1–5 hours).

- Post-reaction workup includes extraction with organic solvents, washing, concentration, and distillation or chromatography for purification.

Synthesis of 2-Fluoro-4-nitrobenzonitrile (Related Intermediate)

- 2-Fluoro-4-nitrobenzonitrile is synthesized via nitration and fluorination methods and can serve as a precursor for further functionalization.

- The process involves reaction of nitroaniline derivatives in organic solvents like toluene or ethyl acetate, with controlled temperature and stirring to ensure high purity and yield.

Nucleophilic Aromatic Substitution to Form this compound

- The key step is the substitution of the fluorine atom on 2-fluoro-4-nitrobenzene derivatives by 4-bromophenol.

- Reaction conditions typically involve:

- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate 4-bromophenol, generating the phenoxide ion.

- Solvents such as N-methylpyrrolidone or dimethylformamide to dissolve reactants and facilitate SNAr.

- Elevated temperatures (80–130 °C) to promote substitution.

- The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution at the fluorine site.

- After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Diazotization of aniline | Sodium nitrite, acidic medium | -5 to 5 | 0.5–3 | Low temp to stabilize diazonium salt |

| Bromination | Cuprous bromide, hydrobromic acid aqueous solution | 20 to 70 | 1–5 | Controlled equivalents for selectivity |

| Nucleophilic substitution | 4-Bromophenol, base (K2CO3/NaH), NMP/DMF solvent | 80 to 130 | 3–12 | Phenoxide ion attacks fluorinated ring |

| Purification | Extraction, washing, distillation, chromatography | Ambient | Variable | Ensures high purity and yield |

Research Findings and Optimization Notes

- Equivalents of reagents: Diazotizing agent and brominating agent are used in slight excess (1.0–1.2 equivalents) to drive the reaction to completion without excessive by-products.

- Reaction monitoring: TLC and HPLC are employed to monitor substitution progress and purity.

- Solvent choice: Polar aprotic solvents enhance nucleophilicity of phenoxide and solubility of reactants.

- Temperature control: Critical to avoid decomposition of diazonium salts and side reactions.

- Post-reaction workup: Multiple extractions and washes improve removal of inorganic salts and unreacted starting materials.

- Purification: Chromatography or recrystallization yields analytically pure this compound suitable for further applications.

Q & A

Basic Experimental Design: How can researchers optimize the synthesis of 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene to maximize yield and purity?

Answer:

Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromophenol and a fluorinated nitrobenzene derivative. Key parameters include:

- Temperature control : Reactions at 80–100°C in anhydrous DMF or DMSO improve electrophilicity of the nitrobenzene ring .

- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ enhances deprotonation of 4-bromophenol, accelerating substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol removes unreacted starting materials and byproducts .

Validation : Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) and confirm purity with HPLC (C18 column, 70:30 MeCN:H₂O mobile phase, retention time ~8–10 min) .

Advanced Mechanistic Analysis: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- ¹H/¹³C NMR : Assign substituent positions using coupling patterns (e.g., para-substituted bromophenoxy groups show singlet aromatic protons at δ 7.2–7.5 ppm) .

- 19F NMR : Fluorine substituents exhibit distinct shifts (δ -110 to -115 ppm for ortho-fluoro groups) .

- X-ray crystallography : Resolve steric effects from nitro and bromine groups; compare with reported structures (e.g., CCDC 90606500 for analogous nitroaromatics) .

Data Contradiction Resolution : If NMR signals overlap, use 2D techniques (COSY, NOESY) to confirm spatial proximity of substituents .

Basic Safety and Handling: What precautions are necessary when handling intermediates like 4-bromophenol during synthesis?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (DMF, DMSO) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; 4-bromophenol is a skin irritant (GHS H315) .

- Waste disposal : Neutralize acidic/basic residues before disposal; halogenated byproducts require segregated hazardous waste streams .

Advanced Data Interpretation: How can researchers address discrepancies between computational and experimental dipole moments in this compound?

Answer:

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict dipole moments. Compare with experimental values derived from dielectric constant measurements .

- Solvent effects : Account for solvent polarity (e.g., chloroform vs. DMSO) in computational models to align with experimental conditions .

- Crystallographic validation : Use X-ray data (e.g., bond angles and torsional strain) to refine computational parameters .

Basic Purification Challenges: What methods effectively separate this compound from regioisomeric byproducts?

Answer:

- Fractional crystallization : Leverage solubility differences in ethanol/water mixtures (target compound precipitates first) .

- HPLC-MS : Use reverse-phase columns with MS detection to identify regioisomers (mass shift due to bromine isotope patterns) .

- TLC staining : Iodine vapor or UV visualization distinguishes nitro groups (quenching at 254 nm) .

Advanced Mechanistic Studies: How can kinetic isotope effects (KIEs) elucidate the reaction pathway for bromophenoxy substitution?

Answer:

- Deuterium labeling : Synthesize 4-bromophenol-d₄ to measure primary KIEs (kH/kD > 1 indicates rate-limiting deprotonation) .

- Competition experiments : Compare reaction rates of fluorobenzene vs. nitrobenzene derivatives under identical conditions to assess electronic effects .

- Computational analysis : Transition state modeling (e.g., NEB method) identifies whether substitution proceeds via a concerted or stepwise mechanism .

Basic Stability Assessment: What conditions accelerate decomposition of this compound?

Answer:

- Light exposure : Nitro groups undergo photodegradation; store samples in amber vials at -20°C .

- Thermal stability : TGA analysis shows decomposition above 200°C; avoid heating during solvent removal .

- Hydrolytic sensitivity : Avoid aqueous basic conditions (pH > 10) to prevent nitro group reduction .

Advanced Applications: How is this compound utilized in synthesizing CLC-1 ion channel inhibitors for neuromuscular disease research?

Answer:

- Scaffold modification : The bromophenoxy moiety serves as a hydrophobic anchor in inhibitor design (see EP 2020/067070 for structural analogs) .

- Biological assays : Measure IC₅₀ values using patch-clamp electrophysiology on HEK293 cells expressing CLC-1 channels .

- SAR studies : Replace the nitro group with electron-withdrawing substituents (e.g., cyano) to enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.